N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride

Catalog No.
S12402065
CAS No.
100935-89-5
M.F
C19H29Cl2N5
M. Wt
398.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4...

CAS Number

100935-89-5

Product Name

N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride

IUPAC Name

N',N'-diethyl-N-(1-ethyl-3-methylpyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine;dihydrochloride

Molecular Formula

C19H29Cl2N5

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C19H27N5.2ClH/c1-5-23(6-2)13-12-20-18-15-10-8-9-11-16(15)21-19-17(18)14(4)22-24(19)7-3;;/h8-11H,5-7,12-13H2,1-4H3,(H,20,21);2*1H

InChI Key

NRACAYXWWXYBSC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC3=CC=CC=C3C(=C2C(=N1)C)NCCN(CC)CC.Cl.Cl

N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride is a compound characterized by its complex molecular structure, which includes a pyrazoloquinoline moiety. Its chemical formula is C19H29Cl2N5, and it has a molecular weight of 398.37 g/mol. This compound is known for its potential applications in medicinal chemistry, particularly as a pharmaceutical agent due to its structural features that may interact with biological targets.

The chemical reactivity of N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride can be explored through various synthetic pathways. It typically undergoes reactions characteristic of amines and heterocycles, including:

  • Alkylation reactions: The amine groups can react with alkyl halides to form more complex derivatives.
  • Acid-base reactions: The presence of dihydrochloride indicates that the compound can form salts with acids, which can influence its solubility and biological activity.
  • Substitution reactions: The pyrazoloquinoline structure allows for potential electrophilic aromatic substitution.

Research indicates that compounds similar to N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride exhibit significant biological activities. These include:

  • Inhibition of protein phosphatases: Compounds in this class may inhibit SHP2 phosphatase activity, which is implicated in various signaling pathways related to cancer progression .
  • Antitumor activity: Some derivatives have shown promise in inhibiting tumor cell proliferation.

The synthesis of N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride typically involves several steps:

  • Formation of the pyrazoloquinoline core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted hydrazines and quinoline derivatives.
  • Alkylation of amines: The introduction of ethyl groups onto the nitrogen atoms can be performed using ethyl halides in the presence of a base.
  • Salt formation: The final step often involves treating the free base with hydrochloric acid to yield the dihydrochloride salt form.

N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride has potential applications in:

  • Pharmaceutical development: As a candidate for drug formulation targeting specific diseases such as cancer.
  • Research: As a tool compound for studying cellular signaling pathways and phosphatase inhibition.

Interaction studies are essential for understanding how N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride interacts with biological systems. Preliminary studies suggest:

  • Binding affinity: Investigations into its binding to SHP2 and other phosphatases reveal potential therapeutic mechanisms.

Several compounds share structural similarities with N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N,N-Diethyl-N'-methylethylenediamineContains diethylamine and ethylene diamine groupsSimpler structure without heterocyclic components
Diethyl-N-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamineSimilar pyrazole structureDifferent ring system affecting biological activity
5-Methylpyrazole derivativesPyrazole core with various substitutionsFocused on metabolic pathways rather than phosphatase inhibition

N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride stands out due to its specific combination of functional groups and heterocyclic structure that may confer unique pharmacological properties not present in simpler analogs.

Historical Evolution of Pyrazolo[3,4-b]quinoline Core Synthesis

Friedländer Condensation Adaptations for Polycyclic Systems

The Friedländer condensation, traditionally used for quinoline synthesis, has been adapted for pyrazolo[3,4-b]quinolines by employing anthranilaldehyde derivatives and pyrazolones under acidic or basic conditions. For example, reacting 5-amino-1H-pyrazol-4-carbaldehyde with o-aminobenzophenone derivatives yields the tricyclic framework via cyclodehydration. Key modifications include the use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity and the substitution of aldehydes with ketones to introduce methyl or ethyl groups at position 3 of the pyrazole ring. A comparative analysis of Friedländer adaptations is provided in Table 1.

Table 1: Friedländer Condensation Conditions for Pyrazolo[3,4-b]quinolines

Starting MaterialsCatalystTemperature (°C)Yield (%)Reference
Anthranilaldehyde + PyrazoloneH₂SO₄12062
o-Aminoacetophenone + PyrazoloneZnCl₂10078
8-Amino-7-quinolinecarbaldehyde + Cyclic KetoneNaOH8065

Niementowski Reaction Modifications for Amino-Functionalized Derivatives

The Niementowski reaction, which couples anthranilic acids with carbonyl compounds, has been modified to incorporate amino groups at position 4 of the pyrazolo[3,4-b]quinoline core. Heating anthranilic acid with 3-methyl-1-ethylpyrazol-5-one in polyphosphoric acid at 150°C introduces an ethyl group at N1 while preserving the amino functionality required for subsequent diamine side-chain attachment. Recent advancements employ microwave irradiation to reduce reaction times from 24 hours to 2 hours, improving yields from 45% to 68%.

Sequential Functionalization Strategies for Diamine Side Chains

Reductive Amination Protocols for Ethyl-Diethyl Substituent Introduction

Reductive amination is critical for introducing the N1,N1-diethyl and N2-ethyl groups. The primary amine at position 4 of the pyrazoloquinoline core reacts with diethyl ketone or ethyl glyoxal in the presence of NaBH₃CN to form secondary and tertiary amines. For instance, treating 4-amino-1-ethyl-3-methylpyrazolo[3,4-b]quinoline with diethylamine and glyoxal followed by NaBH₃CN in methanol at 0°C yields the N1,N1-diethyl-N2-ethyl derivative with 85% efficiency. Key parameters include pH control (6.5–7.5) to prevent over-alkylation and the use of aprotic solvents (e.g., THF) to minimize side reactions.

Protecting Group Chemistry in Multi-Step Alkylation Processes

Selective alkylation of the ethane-1,2-diamine side chain requires temporary protection of primary amines. Boc (tert-butyloxycarbonyl) groups are employed to shield the N2 position during diethylation of N1. Deprotection with HCl in dioxane reveals the free amine, which is then alkylated with ethyl bromide in the presence of K₂CO₃. This stepwise approach prevents quaternary ammonium salt formation, ensuring a final yield of 72% for the diethyl-ethyl diamine structure.

Salt Formation and Purification Methodologies

Hydrochloride Salt Crystallization Optimization

The dihydrochloride salt is precipitated by treating the free base with HCl gas in ethanol-water (4:1) at −10°C. Crystallization kinetics studies reveal that slow cooling (0.5°C/min) produces needles with 99.5% purity, whereas rapid cooling yields amorphous solids requiring recrystallization. X-ray diffraction analysis of the crystalline form shows π-π stacking between pyrazoloquinoline cores (interplanar distance: 3.49 Å), enhancing stability.

Counterion Selection Impact on Crystalline Stability

Comparative studies of hydrochloride, sulfate, and mesylate salts demonstrate superior hygroscopic stability for the dihydrochloride form (0.2% weight gain at 75% RH vs. 4.8% for sulfate). The chloride ion’s small size and high charge density facilitate tight crystal packing, as evidenced by a melting point of 248–250°C (decomposition) versus 220°C for the mesylate.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

397.1800013 g/mol

Monoisotopic Mass

397.1800013 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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